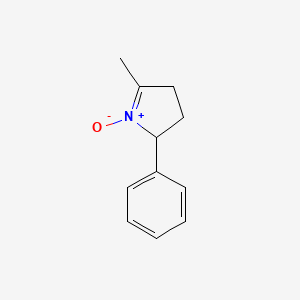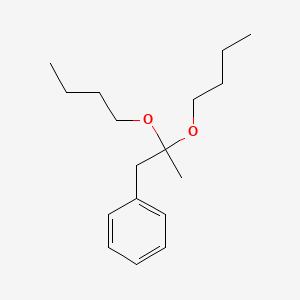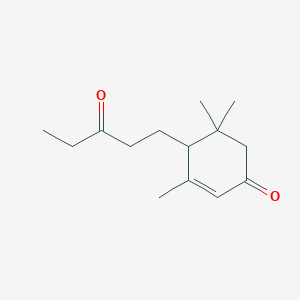![molecular formula C9H14O B14371796 8-Methoxybicyclo[3.2.1]oct-6-ene CAS No. 91424-50-9](/img/structure/B14371796.png)
8-Methoxybicyclo[3.2.1]oct-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxybicyclo[321]oct-6-ene is a bicyclic organic compound characterized by its unique structure, which includes a methoxy group attached to the bicyclo[321]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxybicyclo[3.2.1]oct-6-ene typically involves the use of intramolecular Diels-Alder reactions. For example, a common synthetic route includes the reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile under thermal conditions to form the bicyclic structure . The reaction conditions often involve heating the reactants in a solvent such as toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxybicyclo[3.2.1]oct-6-ene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the bicyclic structure can be reduced using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted bicyclic derivatives.
Aplicaciones Científicas De Investigación
8-Methoxybicyclo[3.2.1]oct-6-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Methoxybicyclo[3.2.1]oct-6-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Similar bicyclic structure but with an oxygen atom in place of the methoxy group.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, making it part of the tropane alkaloid family.
Bicyclo[2.2.2]octane: Different bicyclic framework with three fused rings.
Uniqueness
8-Methoxybicyclo[3.2.1]oct-6-ene is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
91424-50-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
8-methoxybicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C9H14O/c1-10-9-7-3-2-4-8(9)6-5-7/h5-9H,2-4H2,1H3 |
Clave InChI |
IIRSBMGYYSANRE-UHFFFAOYSA-N |
SMILES canónico |
COC1C2CCCC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)




![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)

![Acetic acid;bicyclo[3.2.1]octan-2-ol](/img/structure/B14371738.png)
![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)





